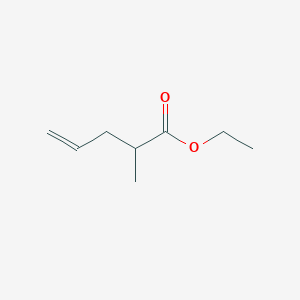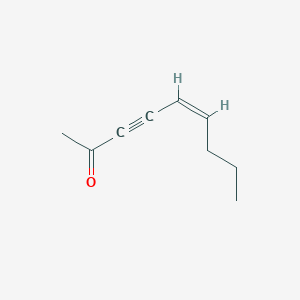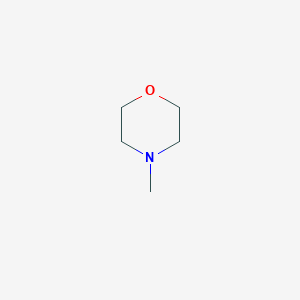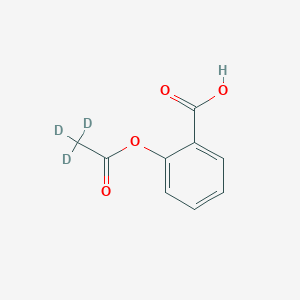![molecular formula C14H15N3O3S B044418 2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid CAS No. 125165-73-3](/img/structure/B44418.png)
2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its distinct color change from red to yellow over a pH range of 3.1 to 4.4 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-2’-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylaminoazobenzene-2’-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted sulfonic acid derivatives are formed.
Applications De Recherche Scientifique
4-Dimethylaminoazobenzene-2’-sulfonic acid is used in various scientific research applications, including:
Chemistry: As a pH indicator in acid-base titrations.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the textile industry for dyeing fabrics.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminoazobenzene-2’-sulfonic acid involves its ability to act as a pH indicator. The compound exists in different ionic forms depending on the pH of the solution, leading to a color change. At low pH, it exists in the protonated form, which is red, and at higher pH, it deprotonates to form the yellow anionic form .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a different pH range.
Phenol Red: Used in cell culture media as a pH indicator.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness
4-Dimethylaminoazobenzene-2’-sulfonic acid is unique due to its specific pH range and distinct color change, making it particularly useful in titrations involving weak acids and bases .
Propriétés
Numéro CAS |
125165-73-3 |
|---|---|
Formule moléculaire |
C14H15N3O3S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)21(18,19)20/h3-10H,1-2H3,(H,18,19,20) |
Clé InChI |
NYEYRSGIVKKHMU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Synonymes |
2-(4-dimethylaminophenyl)diazenylbenzenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)



![Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex](/img/structure/B44352.png)



![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)



